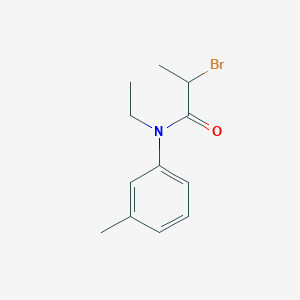

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

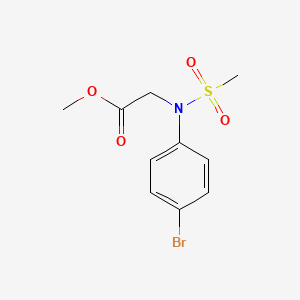

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide is a biochemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide can be represented by the InChI string:InChI=1S/C12H16BrNO/c1-4-14(12(15)10(3)13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 . This string provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

- 2-Bromo-N-ethyl-N-(3-methylphenyl)propanamide serves as a valuable biochemical for proteomics studies. Researchers use it to investigate protein structures, functions, and interactions. Its ability to modify proteins through covalent binding makes it a useful tool in proteomic experiments .

- In polymer chemistry, this compound finds application as an initiator in ATRP. Specifically, it acts as a dopamine ATRP initiator. ATRP is a versatile method for controlled polymerization, allowing precise control over polymer chain length and architecture .

- Researchers explore the potential of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide in drug discovery. Its unique structure may offer opportunities for designing novel pharmaceutical agents. Medicinal chemists investigate its interactions with biological targets and evaluate its potential as a lead compound .

- Organic chemists utilize this compound in synthetic routes. Its bromine atom provides a handle for further functionalization, allowing the introduction of diverse chemical groups. Researchers can modify the molecule to create derivatives with specific properties .

- The presence of the bromine atom makes this compound interesting for radical-based reactions. It may serve as a radical initiator or participate in photochemical processes. Investigating its reactivity under different conditions can lead to new synthetic methodologies .

- Surface modification plays a crucial role in materials science. Researchers explore the use of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide to functionalize surfaces, such as modifying nanoparticles, coatings, or polymer films. Its reactivity with various substrates offers opportunities for tailoring material properties .

Proteomics Research

Atom Transfer Radical Polymerization (ATRP) Initiator

Drug Discovery and Medicinal Chemistry

Organic Synthesis

Photocatalysis and Radical Reactions

Materials Science and Surface Modification

Santa Cruz Biotechnology Lanzhou Institute of Chemical Physics ChemicalBook

Safety and Hazards

properties

IUPAC Name |

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-14(12(15)10(3)13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVOTXLLNZDDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2682131.png)

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2682138.png)

![N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2682144.png)

![2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B2682149.png)